5-(4-Ethylphenyl)-1,3,4-oxadiazole-2-thiol
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Overview
Description
5-(4-Ethylphenyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that belongs to the class of oxadiazoles. Oxadiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a thiol group, which can participate in various chemical reactions, making it a versatile molecule in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethylphenyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-ethylbenzoic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethylphenyl)-1,3,4-oxadiazole-2-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products
Oxidation: Disulfides.
Reduction: Reduced oxadiazole derivatives.
Substitution: Alkylated or acylated oxadiazole derivatives.
Scientific Research Applications
5-(4-Ethylphenyl)-1,3,4-oxadiazole-2-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Ethylphenyl)-1,3,4-oxadiazole-2-thiol involves its interaction with biological targets through its thiol group. This group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The oxadiazole ring can also interact with various molecular targets, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,3,4-oxadiazole-2-thiol: Lacks the ethyl group, which may affect its biological activity.
5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol: Contains a methyl group instead of an ethyl group, leading to different chemical properties.
5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol: The presence of a chlorine atom can significantly alter its reactivity and biological activity.
Uniqueness
The presence of the ethyl group in 5-(4-Ethylphenyl)-1,3,4-oxadiazole-2-thiol makes it unique compared to its analogs. This structural difference can influence its chemical reactivity and biological interactions, potentially leading to distinct applications and effects .
Properties
IUPAC Name |
5-(4-ethylphenyl)-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-2-7-3-5-8(6-4-7)9-11-12-10(14)13-9/h3-6H,2H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSHCIIJUBRAJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NNC(=S)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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